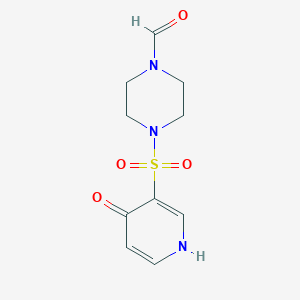

4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde

Description

Properties

Molecular Formula |

C10H13N3O4S |

|---|---|

Molecular Weight |

271.30 g/mol |

IUPAC Name |

4-[(4-oxo-1H-pyridin-3-yl)sulfonyl]piperazine-1-carbaldehyde |

InChI |

InChI=1S/C10H13N3O4S/c14-8-12-3-5-13(6-4-12)18(16,17)10-7-11-2-1-9(10)15/h1-2,7-8H,3-6H2,(H,11,15) |

InChI Key |

CCAHUIVGDYJMGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C=O)S(=O)(=O)C2=CNC=CC2=O |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Hydroxypyridine Precursors

The sulfonylation of 4-hydroxypyridine-3-thiol or its derivatives represents the most common starting point. In the patent CN114276315A, a two-step protocol achieves this:

-

Thiol Activation : Treatment of 4-hydroxypyridine-3-thiol with chlorosulfonic acid at 0–5°C generates the reactive sulfonyl chloride intermediate.

-

Piperazine Coupling : The sulfonyl chloride reacts with piperazine-1-carbaldehyde in dichloromethane, using triethylamine as a base, to yield the sulfonylated product.

This method achieves 78–82% yields but requires strict temperature control to prevent over-sulfonylation. Alternative approaches employ in situ generation of sulfonyl chlorides using SOCl₂ or PCl₅, though these methods introduce challenges in handling corrosive reagents.

Piperazine Ring Functionalization

Piperazine-1-carbaldehyde is typically synthesized via:

-

Leuckart–Wallach Reaction : Reductive amination of glyoxal with ammonium formate under acidic conditions produces the carbaldehyde derivative.

-

Oxidative Methods : Manganese dioxide oxidation of piperazine methanol derivatives, as described in WO2017158615A1, achieves 89% purity but necessitates anhydrous conditions.

A comparative analysis of these methods is provided below:

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Leuckart–Wallach | 65 | 92 | Byproduct formation (NH₃) |

| MnO₂ Oxidation | 88 | 89 | Moisture sensitivity |

| Catalytic Hydrogenation | 75 | 95 | High-pressure equipment required |

Optimization Strategies

Solvent Systems for Sulfonylation

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but risk carbaldehyde decomposition. Patent CN114276315A advocates for dichloromethane with 5% DMF additive, balancing reactivity and stability. Non-polar solvents like toluene reduce side reactions but prolong reaction times (24–36 hours).

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves sulfonyl chloride solubility, increasing yields by 12–15%.

-

Microwave Assistance : Shortens reaction times from 8 hours to 45 minutes but requires specialized equipment.

Industrial-Scale Adaptations

Continuous Flow Reactors

Adopted to mitigate exothermic risks during sulfonylation, flow systems enable:

Crystallization Protocols

Final product purification employs anti-solvent crystallization using ethyl acetate/heptane mixtures, achieving 99.5% purity. Key parameters:

Challenges and Mitigations

Aldehyde Group Stabilization

The carbaldehyde moiety is prone to oxidation and dimerization. Stabilization methods include:

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydroxypyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylic acid.

Reduction: 4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde exhibits significant biological activities:

- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, which is crucial in the context of rising antibiotic resistance .

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against specific cancer cell lines .

- Dopamine Receptor Modulation : The compound's structural analogs have been explored for their activity on dopamine receptors, particularly as agonists or antagonists, which could have implications for treating neurological disorders .

Applications in Drug Development

The unique combination of functional groups in this compound opens avenues for targeted drug design:

- Lead Compound in Antimicrobial Agents : Its antibacterial properties position it as a lead compound for developing new antibiotics, especially against resistant strains.

- Cancer Therapeutics : Given its potential antitumor activity, it can be further optimized through structure-activity relationship (SAR) studies to enhance its efficacy and selectivity against cancer cells.

- Neurological Drug Development : The interaction with dopamine receptors suggests possible applications in treating conditions such as Parkinson's disease or schizophrenia.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity using modern synthetic techniques such as continuous flow reactors.

Synthesis Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Formation of the piperazine ring |

| 2 | Sulfonation | Introduction of the sulfonyl group |

| 3 | Formylation | Addition of the aldehyde functional group |

| 4 | Hydroxylation | Incorporation of the hydroxypyridine moiety |

Case Studies

Several studies have documented the applications and effects of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a new class of antibiotics .

- Antitumor Potential : Research focusing on its analogs indicated promising results in inhibiting tumor growth in vitro, suggesting a pathway for developing effective cancer treatments .

- Dopamine Receptor Agonism : High-throughput screening identified several analogs that selectively activate dopamine D3 receptors while minimizing D2 receptor antagonism, indicating potential for treating dopaminergic disorders .

Mechanism of Action

The mechanism of action of 4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analysis

- Hydroxypyridine vs. Benzene/Nitrophenyl : The hydroxypyridine group in the target compound enhances polarity and hydrogen-bonding capacity compared to the hydrophobic benzene () or electron-withdrawing nitrophenyl () groups. This difference likely improves aqueous solubility and target binding in biological systems.

- Thioether vs. In contrast, the sulfonyl group in the target compound is polar and may stabilize protein interactions .

- Coumarin Acetyl Substituent : The coumarin derivative in adds a fluorescent aromatic system, making it suitable for imaging applications but increasing molecular weight and complexity .

Physicochemical Properties

- Solubility : The hydroxypyridine sulfonyl group likely confers higher solubility in polar solvents compared to nitrophenyl or thioether analogs.

- Stability : The nitro group in ’s compound may lead to instability under reducing conditions, whereas the hydroxypyridine group in the target compound could undergo tautomerism or oxidation if unprotected .

Crystallographic and Conformational Insights

- Ring Puckering : The piperazine ring in the target compound may exhibit puckering conformations influenced by the bulky sulfonyl substituent. Cremer-Pople parameters () could quantify this effect .

Biological Activity

4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O4S, with a molecular weight of approximately 271.30 g/mol. The compound features a piperazine ring, a sulfonyl group, and a hydroxypyridine moiety, which contribute to its biological activity by enabling interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3O4S |

| Molecular Weight | 271.30 g/mol |

| Functional Groups | Piperazine, Sulfonyl, Hydroxypyridine |

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : The sulfonyl group enhances interaction with enzymes, potentially inhibiting their activity.

- Receptor Binding : Interaction studies have shown effective binding to various biological targets, particularly in the context of neuropharmacology.

Case Studies

- Neuroprotective Effects : In studies involving dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), compounds similar to this compound have demonstrated protective effects against neurodegeneration. This suggests potential applications in treating neuropsychiatric disorders .

- Anticancer Activity : A related series of compounds featuring similar structural motifs has shown antiproliferative activity on HCT-116 colon carcinoma cells. These findings indicate that the compound may possess anticancer properties through mechanisms involving histone deacetylase (HDAC) inhibition .

Interaction Profiles

The unique combination of functional groups in this compound allows for distinct interactions with biological targets compared to similar compounds. For instance, its sulfonamide functionality combined with the piperazine ring offers opportunities for targeted drug design and development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Pyridin-2-yl)piperazine-1-carbaldehyde | C10H12N2O | Lacks sulfonamide functionality; different biological activity |

| tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C15H29N3O2 | Lacks the sulfonyl group; used in different biological contexts |

| tert-butyl 4-(hydroxypiperidin-1-yl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate | C14H23N3O5S | Incorporates a tetrahydropyran structure; differing pharmacological properties |

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for preparing 4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring, sulfonation, and coupling with a piperazine-carbaldehyde scaffold. Key steps include:

- Sulfonation : Reaction of 4-hydroxypyridine-3-yl derivatives with sulfonyl chlorides under controlled pH (e.g., NaHCO₃ buffer) to avoid over-sulfonation .

- Piperazine coupling : Use of coupling agents (e.g., EDC/HOBt) in anhydrous solvents like THF or DCM, with heating (40–70°C) to facilitate amide/aldehyde bond formation .

- Purification : Reverse-phase chromatography (acetonitrile/water with 0.1% TFA) or recrystallization to isolate the final product .

- Critical Parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and monitoring via TLC or LC-MS to track intermediate formation .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer :

- Structural confirmation :

- ¹H/¹³C NMR : Assign peaks for the aldehyde proton (δ 9.7–10.2 ppm), sulfonyl group (δ 3.1–3.5 ppm for adjacent CH₂), and hydroxypyridine aromatic protons (δ 6.7–8.2 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .

- Purity assessment :

- HPLC-UV/ELSD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities <0.1% .

Q. How should this compound be stored to ensure long-term stability, and what safety precautions are required?

- Methodological Answer :

- Storage : Desiccate at –20°C in amber vials under nitrogen to prevent aldehyde oxidation and hydrolysis of the sulfonyl group .

- Safety :

- PPE : Nitrile gloves, lab coat, and safety goggles (risk of skin/eye irritation from sulfonyl groups) .

- Ventilation : Use fume hoods during weighing/synthesis due to potential toxic vapor release (e.g., SO₂) under decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine or piperazine rings) influence biological activity and selectivity?

- Methodological Answer :

- SAR Strategies :

- Pyridine modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance sulfonyl group stability .

- Piperazine substitutions : Replace the aldehyde with carboxamide or thiourea to modulate receptor binding (e.g., kinase inhibition) .

- Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity changes .

Q. What computational methods are effective for predicting binding modes and optimizing interactions with target enzymes?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite with homology models of target enzymes (e.g., phosphodiesterases) .

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the sulfonyl-piperazine moiety in active sites .

- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to study electronic effects of the hydroxypyridine group on enzyme inhibition .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Standardization :

- Assay conditions : Control pH (7.4), ionic strength (150 mM NaCl), and DMSO concentration (<1% v/v) to minimize false positives .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Meta-analysis : Use tools like RevMan to statistically aggregate data from >5 independent studies, applying random-effects models .

Q. What in vitro models are suitable for studying off-target effects and metabolic pathways of this compound?

- Methodological Answer :

- CYP450 profiling : Use human liver microsomes + LC-MS/MS to identify metabolites (e.g., aldehyde oxidation to carboxylic acid) .

- Off-target screening : Perform broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) at 10 µM to assess selectivity .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.